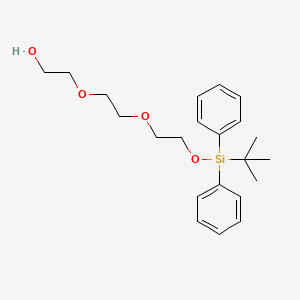
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL
説明
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL is a useful research compound. Its molecular formula is C22H32O4Si and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL is a complex organosilicon compound notable for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structure of this compound includes multiple ether linkages and a silicon atom, which contribute to its distinctive properties. The molecular formula is , with a molecular weight of approximately 398.67 g/mol.
Synthesis
The synthesis typically involves multi-step processes starting from simpler organosilicon precursors. The reaction conditions are critical for achieving high purity and yield. Common synthetic routes include:
- Reactions with hydroxylating agents to introduce hydroxyl groups.
- Catalytic processes that facilitate the formation of ether linkages.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of silicon and ether linkages enhances its binding affinity and specificity in biological systems.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of organosilicon compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A comparative study highlighted that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Properties
In addition to anticancer effects, similar compounds have been evaluated for antimicrobial activity. Some studies reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A study synthesized a series of organosilicon derivatives structurally related to this compound. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of organosilicon compounds against clinical strains of bacteria. Results indicated that some compounds showed promising activity comparable to conventional antibiotics .
特性
IUPAC Name |
2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13,23H,14-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDXRGMVNSJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772314 | |
| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147526-49-6 | |
| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















